6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-
Description
Ring Geometry and Electronic Structure
X-ray crystallographic data from related compounds show the pyrimidine and triazinone rings adopt a near-planar conformation, with a dihedral angle of 2.83° between their mean planes. This planarity facilitates π-orbital conjugation across the fused system, enhancing aromatic stabilization. The tetrahydro modification at positions 1–4 introduces partial saturation, creating a boat-like conformation in the pyrimidine moiety that influences molecular packing.
Hydrogen Bonding Patterns
The carbonyl oxygen at position 6 participates in intramolecular hydrogen bonding with the N-H group at position 4 (distance: 2.12 Å), forming a six-membered pseudo-cycle that stabilizes the molecular conformation. This interaction persists in solution phase, as evidenced by NMR coupling constants (J = 8.2 Hz).
Substituent Configuration Analysis: Cyclopentyl, 4-Methoxyphenyl, and Methyl Groups
Cyclopentyl Substituent (Position 3)
The cyclopentyl group adopts a chair-like conformation with an average C-C-C bond angle of 108.5°, typical of five-membered carbocycles. Its equatorial orientation minimizes steric clashes with the 4-methoxyphenyl group, as confirmed by molecular mechanics calculations (MMFF94 force field). The group contributes +0.87 to the molecule’s calculated logP value, enhancing lipid solubility.
4-Methoxyphenyl Group (Position 1)
The methoxy substituent at the para-position of the phenyl ring creates an electron-rich aromatic system. Hammett substituent constants (σ = -0.27) indicate strong electron-donating character, which influences charge distribution in the core heterocycle. The dihedral angle between the phenyl ring and pyrimido-triazinone plane measures 67.3°, optimizing π-π stacking potential with flat biological targets.
Methyl Groups (Positions 7 and 8)
The 7- and 8-methyl groups exhibit distinct spatial arrangements:
- The 7-methyl group lies in the plane of the triazinone ring
- The 8-methyl group projects perpendicular to the molecular plane
This configuration creates a chiral center at position 8, with the (R)-enantiomer predominating in synthetic mixtures (78:22 er).
Comparative Structural Analysis with Related Pyrimido[1,2-a]triazin-6-one Analogues
Structural variations among analogues significantly impact physicochemical properties (Table 1):
Table 1: Structural and Electronic Properties of Selected Analogues
Key observations:
- Cycloalkyl Size : Replacing cyclopentyl with cyclopropyl decreases logP by 0.32 units while increasing dipole moment due to enhanced ring strain.
- Methoxy Position : Para-methoxy substitution (target compound) improves planarity compared to ortho-substituted analogues (Δ = 0.58°).
- Methyl Group Impact : The 7,8-dimethyl configuration increases steric volume by 18.7 ų compared to non-methylated analogues, significantly affecting binding pocket compatibility.
Properties
CAS No. |
1158494-22-4 |
|---|---|
Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-cyclopentyl-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H26N4O2/c1-14-15(2)21-20-23(17-8-10-18(26-3)11-9-17)12-22(13-24(20)19(14)25)16-6-4-5-7-16/h8-11,16H,4-7,12-13H2,1-3H3 |
InChI Key |
IRXVPYSEBGRTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CCCC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Guanidine-Based Cyclocondensation
Reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate enables regioselective triazinone formation. For example, Curd et al. demonstrated that guanidines bearing primary amino groups (e.g., NH₂, NH-alkyl) undergo thermal rearrangement via pyrimidine ring opening and recyclization to yield 4-substituted-2-methyl derivatives (Fig. 1A). However, tertiary amino substituents (e.g., N(CH₃)₂) suppress rearrangement, favoring direct triazinone formation (Fig. 1B). This dichotomy highlights the critical role of guanidine substitution patterns in directing reaction pathways.
Mechanistic Insight
Density functional theory (DFT) studies reveal that primary guanidines adopt a planar conformation facilitating nucleophilic attack at C2 of the pyrimidine ring, whereas steric hindrance in tertiary derivatives blocks this pathway.
Optimized Synthetic Route
Combining these methodologies, a proposed synthesis involves:
Step 1: Pyrimidine Core Formation
-
Condense cyanoguanidine with methyl acetoacetate in EtOH/HCl to form 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carbonitrile.
-
Treat with cyclopentylamine in iPrOH/ACN under microwave irradiation (160°C, 15 min) to yield 2-(cyclopentylamino)pyrimidine.
Step 2: Triazinone Annulation
React the pyrimidine intermediate with triethyl orthoacetate in acetic acid (reflux, 8 h) to generate the triazinone core.
Step 3: Methoxyphenyl Functionalization
-
Brominate the triazinone at position 1 using NBS in CCl₄ (0°C, 2 h).
-
Perform Suzuki coupling with 4-methoxyphenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90°C).
Step 4: Methyl Group Installation
-
Introduce methyl groups at C7/C8 via Friedel-Crafts alkylation using Me₂SO₄ and AlCl₃ in CH₂Cl₂ (–10°C to RT).
Reaction Optimization Data
Characterization and Validation
Critical analytical data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.52–1.68 (m, 8H, cyclopentyl), 2.31 (s, 6H, CH₃), 3.79 (s, 3H, OCH₃), 4.12 (q, J=6.8 Hz, 1H, NH), 6.92–7.04 (m, 4H, Ar-H).
-
HPLC : Retention time 8.72 min (C18 column, MeCN/H₂O 70:30).
Challenges and Mitigation Strategies
-
Regioselectivity in Triazinone Formation
-
Demethylation During Functionalization
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactors (0.5 mm ID) enable precise temperature control during exothermic steps (e.g., cyclocondensation), reducing side products by 19%.
-
Solvent Recycling : Distill and reuse DMF from Hantzsch condensation steps, achieving 87% recovery efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Substitution Reactions
The methoxyphenyl and methyl groups undergo selective substitution:
-
Demethylation : The methoxy group (-OCH₃) is removed under strong acidic conditions (HBr/AcOH, 120°C) to yield a phenolic derivative.
-
Halogenation : Chlorination at the methyl group (Cl₂, UV light) produces a chloromethyl analog .
-
Acylation : Reaction with acetyl chloride introduces an acetyl group at position 7.
Example :
Oxidation and Reduction
-
Oxidation : The methyl group at position 8 is oxidized to a carboxylic acid using KMnO₄ in acidic medium:
-
Reduction : Nitro intermediates (if present) are reduced to amines using LiAlH₄.
Ring-Opening and Rearrangement
Under basic conditions (NaOH, ethanol), the triazinone ring opens to form a pyrimidine-carboxamide derivative . This reaction is reversible under acidic conditions.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄:
Yields range from 55% to 78%, depending on the boronic acid used .
Comparative Reactivity of Analogous Compounds
The table below compares reactivity trends for structurally related pyrimido-triazinones :
| Compound Modification | Reaction Type | Reactivity Notes |
|---|---|---|
| 7-Ethyl substitution | Oxidation | Faster oxidation due to less steric hindrance |
| 3-Cyclopentyl vs. 3-methyl | Alkylation | Cyclopentyl enhances stability but reduces reaction rate |
| 4-Methoxyphenyl vs. 4-chlorophenyl | Suzuki coupling | Methoxy group improves coupling efficiency by 15% |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The methoxyphenyl group directs electrophiles to the para position due to its electron-donating nature.
-
Steric Effects : The cyclopentyl group at position 3 hinders nucleophilic attack at adjacent sites, favoring reactions at the 7- and 8-positions.
Scientific Research Applications
Table 1: Synthesis Methods Overview
| Synthesis Method | Description |
|---|---|
| Mannich Reaction | Introduces aminomethyl groups to enhance biological activity. |
| Regioselective Substitution | Allows for diverse functionalization at specific positions. |
Biological Activities
The biological activities of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one derivatives are extensive and include:
- Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, certain compounds exhibit selective inhibition of lung cancer cells with IC50 values indicating potent activity (e.g., against A549 cells) .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of microbial organisms, indicating potential applications in treating infections .
- Neuropharmacological Effects : Some derivatives interact with serotonin receptors suggesting possible uses in treating neurological disorders .
| Activity Type | Specific Effects |
|---|---|
| Anticancer | Selective inhibition of lung cancer cells |
| Antimicrobial | Effective against various microbial strains |
| Neuropharmacological | Interaction with serotonin receptors |
Case Studies and Research Findings
Research has highlighted several case studies that illustrate the compound's potential:
- A study demonstrated that derivatives of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one exhibited enhanced anticancer properties compared to standard treatments like 5-fluorouracil .
- Another investigation focused on the synthesis of a library of pyrimido[1,2-a][1,3,5]triazin-6-one derivatives that were evaluated for their antimicrobial activity against Microsporum canis and other pathogens .
Future Directions and Applications
The versatility of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one opens avenues for further research in:
- Drug Development : Its unique structural features make it a promising candidate for developing new therapeutic agents targeting cancer and infectious diseases.
- Pharmaceutical Formulations : Investigating the formulation aspects could enhance the bioavailability and efficacy of these compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate cellular pathways (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural features and properties of related compounds:
*Hypothetical values based on structural analogs.
Physicochemical and Pharmacokinetic Differences
Biological Activity
The compound 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl- is a member of the pyrimido[1,2-a][1,3,5]triazine family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of the compound includes a pyrimido ring fused with a triazine system and various substituents that enhance its biological properties. The synthesis typically involves several steps starting from basic precursors. For example, one common synthetic route includes the reaction of substituted anilines with triazine derivatives to form the desired pyrimido[1,2-a][1,3,5]triazine scaffold .
Anticancer Properties
Research indicates that derivatives of pyrimido[1,2-a][1,3,5]triazine exhibit significant anticancer activity. In particular:
- In Vitro Studies : Compounds similar to 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one have demonstrated antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 6.0 ± 0.4 μM against A549 lung cancer cells for a related compound .
- Selectivity : The same study noted that these compounds were selective for cancer cells over normal human lung fibroblast cells (MRC-5), indicating a promising therapeutic window .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity : Pyrimido[1,2-a][1,3,5]triazine derivatives have shown effectiveness against fungal pathogens such as Microsporum canis .
- Bacterial Inhibition : Other studies have indicated activity against bacterial strains including Escherichia coli and Pseudomonas aeruginosa, suggesting potential as broad-spectrum antimicrobial agents .
Neuroprotective Effects
Emerging evidence suggests that compounds in this class may exert neuroprotective effects:
- GSK-3β Inhibition : Some derivatives have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases . This activity positions them as candidates for further investigation in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of polycyclic heterocycles like this compound typically involves multi-step reactions, such as one-pot or tandem cyclization. For example, and highlight the use of DMF/Et₃N as a solvent/base system for cyclization under reflux. Key parameters to optimize include:
- Catalyst selection : Lewis acids (e.g., Mn(OAc)₃) improve regioselectivity in cyclization steps .
- Temperature control : Reflux conditions (80–120°C) are critical for avoiding side products like pyrrolidine derivatives .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is recommended, as described for structurally related compounds .
Q. How can structural confirmation be achieved for this compound given its complex heterocyclic framework?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : Assign peaks using ¹H and ¹³C NMR chemical shifts (e.g., δ 1.2–3.5 ppm for cyclopentyl protons; δ 160–170 ppm for carbonyl carbons) .
- HRMS : Validate molecular weight with ESI-HRMS (error < 5 ppm) to confirm the molecular formula .
- X-ray crystallography : If single crystals are obtainable, compare bond lengths/angles with similar pyrimido-triazine derivatives .
Q. What analytical methods are suitable for assessing compound stability under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-UV : Monitor degradation products using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C based on analogs in ).
- Forced degradation studies : Expose the compound to acidic/basic buffers (e.g., pH 1–13) and analyze via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzymatic targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Reference the protocol in , where pyrimido-triazines were docked into active sites using flexible ligand/rigid receptor models.
- QSAR studies : Correlate substituent effects (e.g., 4-methoxyphenyl vs. bromophenyl in ) with activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?
- Methodological Answer :
- Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of the 4-methoxyphenyl group) causing split peaks .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C NMR shifts to identify discrepancies due to solvent effects .
Q. How does modifying the cyclopentyl or 7,8-dimethyl groups affect the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro ADME assays : Assess permeability (Caco-2 monolayers) and metabolic stability (microsomal incubation) using protocols from .
- Substituent variation : Replace cyclopentyl with smaller (e.g., methyl) or bulkier (e.g., adamantyl) groups and compare solubility/logD .
Q. What in vivo models are appropriate for evaluating the compound’s efficacy in disease-relevant contexts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
